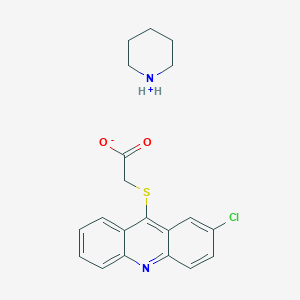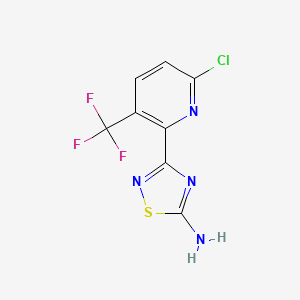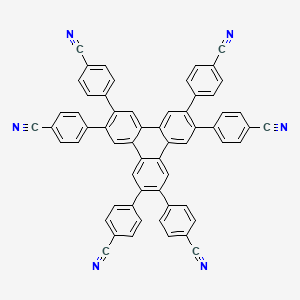
4,4',4",4'",4"",4""'-(Triphenylene-2,3,6,7,10,11-hexayl)hexabenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’,4",4’“,4"”,4""'-(Triphenylene-2,3,6,7,10,11-hexayl)hexabenzonitrile is a complex organic compound characterized by its unique structure, which includes a triphenylene core with six benzonitrile groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4",4’“,4"”,4""'-(Triphenylene-2,3,6,7,10,11-hexayl)hexabenzonitrile typically involves multiple steps, starting with the formation of the triphenylene core. One common method involves the cyclization of appropriate precursors under high-temperature conditions. The benzonitrile groups are then introduced through a series of substitution reactions, often using reagents such as cyanogen bromide or other nitrile sources .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, with optimizations for yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
4,4’,4",4’“,4"”,4""'-(Triphenylene-2,3,6,7,10,11-hexayl)hexabenzonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Cyanogen bromide in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
4,4’,4",4’“,4"”,4""'-(Triphenylene-2,3,6,7,10,11-hexayl)hexabenzonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism by which 4,4’,4",4’“,4"”,4""'-(Triphenylene-2,3,6,7,10,11-hexayl)hexabenzonitrile exerts its effects is largely dependent on its interaction with other molecules. The compound’s structure allows it to participate in π-π stacking interactions, which are crucial in the formation of supramolecular assemblies. These interactions can influence the electronic properties of materials, making it valuable in the field of organic electronics .
Comparison with Similar Compounds
Similar Compounds
- 4,4’,4",4’“,4"”,4""'-(Triphenylene-2,3,6,7,10,11-hexayl)hexabenzaldehyde
- 2,3,6,7,10,11-Hexakis(4-formylphenyl)triphenylene
- 2,3,6,7,10,11-Hexakis(4-aminophenyl)triphenylene
Uniqueness
4,4’,4",4’“,4"”,4""'-(Triphenylene-2,3,6,7,10,11-hexayl)hexabenzonitrile is unique due to its multiple benzonitrile groups, which enhance its ability to form strong π-π interactions and improve its electronic properties. This makes it particularly suitable for applications in organic electronics and photonics .
Properties
Molecular Formula |
C60H30N6 |
|---|---|
Molecular Weight |
834.9 g/mol |
IUPAC Name |
4-[3,6,7,10,11-pentakis(4-cyanophenyl)triphenylen-2-yl]benzonitrile |
InChI |
InChI=1S/C60H30N6/c61-31-37-1-13-43(14-2-37)49-25-55-56(26-50(49)44-15-3-38(32-62)4-16-44)58-28-52(46-19-7-40(34-64)8-20-46)54(48-23-11-42(36-66)12-24-48)30-60(58)59-29-53(47-21-9-41(35-65)10-22-47)51(27-57(55)59)45-17-5-39(33-63)6-18-45/h1-30H |
InChI Key |
QXANORXTUQQVDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=C(C=C3C(=C2)C4=CC(=C(C=C4C5=CC(=C(C=C35)C6=CC=C(C=C6)C#N)C7=CC=C(C=C7)C#N)C8=CC=C(C=C8)C#N)C9=CC=C(C=C9)C#N)C1=CC=C(C=C1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


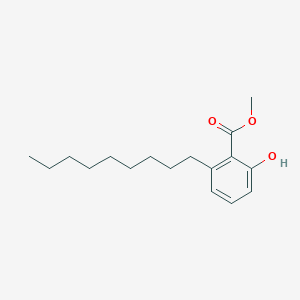
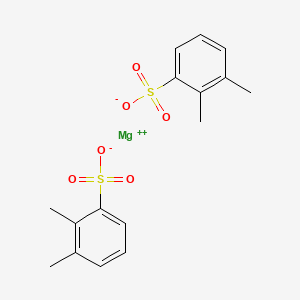
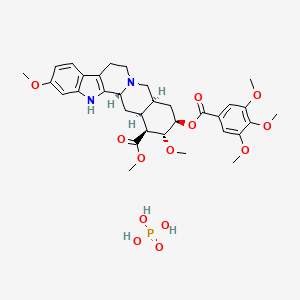
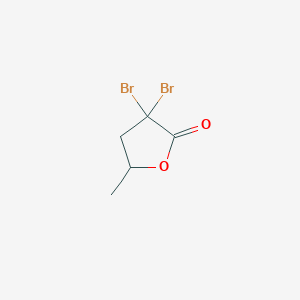
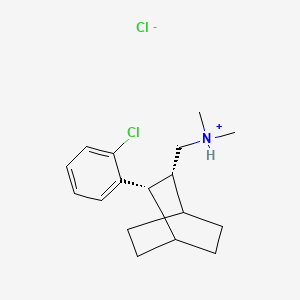

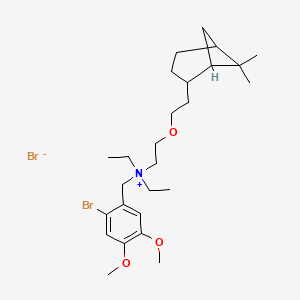

![Methyl 7-(acetyloxy)-6-methoxy-2-[2-(5-methoxy-1h-indol-3-yl)ethyl]-3-oxodecahydroisoquinoline-5-carboxylate](/img/structure/B13748916.png)
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-propan-2-ylpiperazine-2-carboxylic acid](/img/structure/B13748919.png)
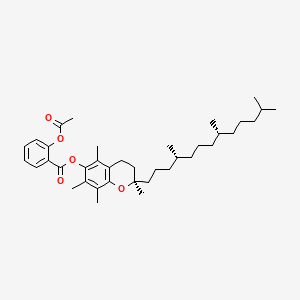
![(3aR,5R,6R,6aS)-5-(1,4-dioxaspiro[4.5]decan-3-yl)spiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-6-ol](/img/structure/B13748927.png)
